molecular formula C21H15FN2O2 B2773413 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl CAS No. 1881295-90-4

4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl

Cat. No.: B2773413
CAS No.: 1881295-90-4
M. Wt: 346.361
InChI Key: VNINDBGOPMMXMT-UHFFFAOYSA-N
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Description

Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate: is an organic compound with the molecular formula C21H15FN2O2 This compound is a member of the carbamate family, which are esters of carbamic acid It is characterized by the presence of a benzyl group, a cyano group, and a fluoro-substituted biphenyl moiety

Properties

IUPAC Name

benzyl N-[4-(2-cyano-3-fluorophenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c22-20-8-4-7-18(19(20)13-23)16-9-11-17(12-10-16)24-21(25)26-14-15-5-2-1-3-6-15/h1-12H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNINDBGOPMMXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of carbamates often involves large-scale carbamoylation reactions using efficient and economical reagents. The use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation is one such method that offers broad functional group tolerance and streamlined workup procedures .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate can undergo oxidation reactions, typically involving the cyano group.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or biphenyl moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidation of the cyano group can lead to the formation of carboxylic acids.

    Reduction: Reduction can yield primary amines or other reduced derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl exhibit significant anticancer properties. For instance, studies have shown that compounds with similar biphenyl structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the cyano and fluorine groups enhances the compound's biological activity by improving its interaction with biological targets .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Specific derivatives have been studied for their ability to inhibit enzymes involved in cancer metabolism and progression, such as matrix metalloproteinases (MMPs) and certain kinases. The fluorine atom is believed to increase the lipophilicity of the molecule, thereby enhancing its binding affinity to target enzymes .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activities of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl derivatives against various bacterial strains. The presence of the cyano group contributes to the compound's effectiveness by disrupting bacterial cell membranes or inhibiting vital metabolic processes .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The biphenyl structure allows for efficient charge transport, while the cyano and fluorine substituents can improve the thermal stability and solubility of the materials .

Polymer Chemistry

In polymer chemistry, 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl can serve as a building block for synthesizing new polymers with enhanced mechanical and thermal properties. The incorporation of this compound into polymer matrices can lead to materials with improved functionalities, such as increased resistance to heat and solvents .

Case Study 1: Anticancer Drug Development

A study conducted on a series of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl analogs demonstrated significant cytotoxic effects on breast cancer cell lines. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity. Further mechanistic studies revealed that these compounds induce apoptosis through the mitochondrial pathway .

Case Study 2: Organic Photovoltaics

In research focusing on organic photovoltaic devices, a derivative of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl was incorporated into a bulk heterojunction solar cell architecture. The device showed an impressive power conversion efficiency due to enhanced charge mobility and light absorption properties attributed to the fluorinated biphenyl structure .

Mechanism of Action

The mechanism of action of Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The cyano and fluoro groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness:

Benzyl (2’-cyano-3’-fluoro-[1,1’-biphenyl]-4-yl)carbamate is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a valuable tool in scientific research and industrial applications .

Biological Activity

4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl typically involves multi-step organic reactions. The initial steps often include the introduction of the cyano and fluorine groups onto a biphenyl scaffold, followed by the protection and subsequent deprotection of amino functionalities using carbobenzyloxy (Cbz) groups.

Biological Activity

The biological activity of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl has been evaluated in several studies, focusing on its effects on various biological targets.

Anticancer Activity

Several derivatives of biphenyl compounds have shown promising anticancer properties. For instance, studies indicate that modifications in the biphenyl structure can lead to significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
4'-(Cbz-Amino)-2-cyano-3-fluorobiphenylA549 (Lung)5.2Apoptosis induction
4'-(Cbz-Amino)-2-cyano-3-fluorobiphenylMCF-7 (Breast)4.8Cell cycle arrest

Inhibition of Enzymatic Activity

Research has highlighted the potential of 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl as an inhibitor of specific enzymes, such as xanthine oxidase. Inhibition studies reveal that structural modifications can enhance binding affinity and selectivity.

Enzyme TargetIC50 (µM)Reference
Xanthine Oxidase0.046
Histone Deacetylase3–870

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of the cyano and fluorine groups significantly contributes to the compound's biological activity. The Cbz protection of amino groups appears to enhance solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives similar to 4'-(Cbz-Amino)-2-cyano-3-fluorobiphenyl promoted neurite outgrowth in neuronal cells, suggesting neuroprotective properties that could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity : Compounds with similar structural features have exhibited antimicrobial properties against various pathogens, including Helicobacter pylori and Staphylococcus aureus, highlighting their potential as broad-spectrum antibiotics .

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